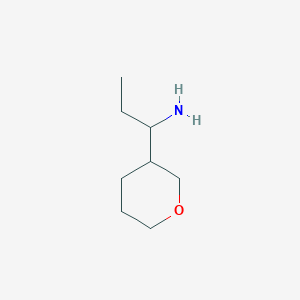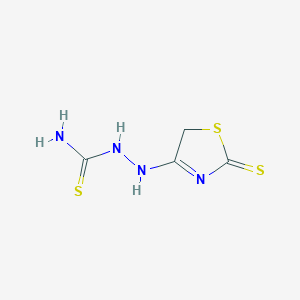
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a nitro group, and a boronate ester, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.
Boronate Ester Formation: The final step involves the formation of the boronate ester, typically through a reaction with pinacol and a boron source like boronic acid or boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and efficient purification techniques like crystallization and chromatography to ensure high purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, often with strong nucleophiles like amines or thiols.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Reduction: 5-Fluoro-2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Chemistry:
Synthetic Intermediate: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Cross-Coupling Reactions: Key reagent in Suzuki-Miyaura reactions for constructing biaryl motifs.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of fluorinated aromatic compounds with biological activity.
Diagnostic Agents: Fluorinated compounds are often used in positron emission tomography (PET) imaging.
Industry:
Material Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action for 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on its application:
In Cross-Coupling Reactions: The boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
In Biological Systems: If used as a drug precursor, the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the nitro group can be reduced to an amino group, potentially interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-nitroaniline: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the fluorine and nitro groups, limiting its reactivity in certain synthetic applications.
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: 5-Fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of fluorine, nitro, and boronate ester groups, which confer a distinct set of reactivity and applications. This makes it a valuable compound in both synthetic organic chemistry and potential pharmaceutical development.
Propriétés
IUPAC Name |
5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)9(15)6-8(7)14/h5-6H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFVGTJTCQOCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B2464506.png)
![1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2464509.png)
![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)
![4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2464511.png)



